(5-Ethyl-2-methoxyphenyl)methanol
Description
Contextualizing Substituted Benzylic Alcohols and Aromatic Ethers within Modern Synthetic Research
Substituted benzylic alcohols are a cornerstone of organic synthesis, prized for their utility in a variety of chemical transformations. researchgate.net The hydroxyl group can be easily converted into other functional groups, and the benzylic position is readily activated for substitution or coupling reactions. organic-chemistry.org Their importance is underscored by their presence in numerous biologically active compounds and their application as key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netacs.org The oxidation of benzylic alcohols can yield the corresponding aldehydes or carboxylic acids, while their dehydration can lead to the formation of styrenes. researchgate.net Furthermore, they are precursors for the formation of benzylic halides and other derivatives, opening avenues for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org
Aromatic ethers, on the other hand, are characterized by an ether linkage to an aromatic ring, a structural feature that imparts chemical stability and influences the electronic properties of the molecule. numberanalytics.com This moiety is prevalent in natural products and synthetic compounds with applications in materials science and medicine. numberanalytics.comnumberanalytics.com The ether group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, guiding the introduction of new substituents onto the aromatic ring. numberanalytics.com Modern synthetic methods, such as cross-coupling reactions, have further expanded the toolbox for the synthesis of complex diaryl ethers and other derivatives. acs.org
The combination of both the benzylic alcohol and the methoxy-substituted aromatic ring in (5-Ethyl-2-methoxyphenyl)methanol provides a unique platform for synthetic chemists to explore a diverse range of chemical space.
Significance of this compound and Analogues as Versatile Synthetic Intermediates
The significance of this compound and its analogues lies in their potential to serve as multifaceted intermediates in organic synthesis. The methoxy (B1213986) group at the 2-position and the ethyl group at the 5-position on the benzene (B151609) ring influence the reactivity of the molecule and provide sites for further functionalization.
A plausible synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-Ethyl-2-methoxybenzaldehyde. This transformation is a common and well-established method for the preparation of benzyl (B1604629) alcohols from benzaldehydes, often employing reducing agents like sodium borohydride (B1222165). wikipedia.org The aldehyde precursor itself can be synthesized through various aromatic formylation reactions.
The resulting benzylic alcohol can then undergo a variety of reactions. For instance, the hydroxyl group can be a handle for etherification or esterification, or it can be replaced to introduce other functionalities. The aromatic ring, activated by the methoxy group, is susceptible to further electrophilic substitution, allowing for the introduction of additional substituents that can be tailored for specific applications.
Analogues of this compound, such as other substituted (2-methoxyphenyl)piperazine derivatives, have shown significant activity as ligands for serotonin (B10506) receptors, highlighting the potential of this structural scaffold in medicinal chemistry. nih.gov For example, 5-(Ethylsulfonyl)-2-methoxyaniline, a related compound, is a key fragment in numerous compounds with antitumor properties, including inhibitors of VEGFR2, a critical receptor in angiogenesis. nih.gov This underscores the value of the substituted 2-methoxyphenyl motif in the design of biologically active molecules.
Overview of Current Research Landscape and Future Directions for this compound Derivatives
Current research involving structures related to this compound is often focused on the development of new synthetic methodologies and the exploration of their biological activities. For instance, research into the derivatives of 2,5-dimethoxyphenyl-piperidines has led to the discovery of selective serotonin 5-HT2A receptor agonists. nih.gov These findings suggest that derivatives of this compound could also exhibit interesting pharmacological properties.
Future research directions for derivatives of this compound are likely to expand into several areas:
Medicinal Chemistry: The core structure could be elaborated to generate libraries of compounds for screening against various biological targets. The ethyl and methoxy substituents can be systematically varied to probe structure-activity relationships. For example, derivatives of 2-(methoxyphenyl)piperazine have been investigated as 5-HT1A receptor ligands. nih.gov
Materials Science: The aromatic nature and potential for functionalization make these derivatives interesting candidates for the synthesis of novel polymers, liquid crystals, or other advanced materials. numberanalytics.com
Catalysis: The benzylic alcohol moiety could be incorporated into ligands for transition metal catalysts, potentially influencing the catalyst's reactivity and selectivity.
The development of efficient and scalable syntheses for this compound and its derivatives will be crucial for unlocking their full potential in these and other areas of chemical research.
Properties
IUPAC Name |
(5-ethyl-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-6,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIRZKEKNSEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 5 Ethyl 2 Methoxyphenyl Methanol
Nucleophilic Substitution Reactions of the Benzylic Hydroxyl Group
The primary mode of reactivity for (5-Ethyl-2-methoxyphenyl)methanol involves the nucleophilic substitution of its benzylic hydroxyl group. This transformation is facilitated by activating the hydroxyl moiety into a better leaving group, typically water, through protonation or coordination to a Lewis acid. The resulting benzylic carbocation is an electrophilic intermediate that readily reacts with a wide range of nucleophiles. This reactivity is the foundation for constructing new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Direct catalytic etherification and thioetherification represent an atom-economical approach to replace the hydroxyl group of benzylic alcohols with alkoxy or thioalkoxy groups, respectively. These methods avoid the pre-functionalization of the alcohol, producing only water as a byproduct. rsc.org
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective and versatile metal-free Lewis acid catalyst for the nucleophilic substitution of benzylic alcohols under mild conditions. rsc.orgrsc.org Its strong Lewis acidity, coupled with high stability and environmental friendliness, allows it to efficiently catalyze the cross-etherification of benzylic alcohols with various primary and secondary alcohols. rsc.orgwikipedia.orgacs.org The reaction proceeds without the formation of symmetrical homo-etherification byproducts. rsc.org
The catalytic system is also proficient in promoting thioetherification. The reaction of a benzylic alcohol with a thiol in the presence of catalytic B(C₆F₅)₃ provides the corresponding thioether in high yield. This method is part of a broader capability of the borane (B79455) catalyst to construct C-O, C-S, and C-C bonds from benzylic alcohols. rsc.org A key advantage of this method is the low catalyst loading required (as low as 1-5 mol%) and the use of only a slight excess of the nucleophile. rsc.org
Table 1: B(C₆F₅)₃-Catalyzed Nucleophilic Substitution of Benzylic Alcohols
| Entry | Benzylic Alcohol | Nucleophile | Product | Yield (%) |
| 1 | 4-Methylbenzyl alcohol | Methanol (B129727) | 1-(Methoxymethyl)-4-methylbenzene | 95 |
| 2 | 1-Phenylethanol | Ethanol (B145695) | 1-(1-Ethoxyethyl)benzene | 92 |
| 3 | Benzyl (B1604629) alcohol | Thiophenol | Benzyl(phenyl)sulfane | 93 |
| 4 | 4-Methoxybenzyl alcohol | 2-Propanol | 1-(Isopropoxymethyl)-4-methoxybenzene | 94 |
Data sourced from studies on B(C₆F₅)₃-catalyzed reactions of various benzylic alcohols, illustrating typical yields under optimized conditions. rsc.org
Iron chlorides (FeCl₂ and FeCl₃) offer an inexpensive, abundant, and environmentally benign catalytic option for the etherification of benzylic alcohols. A new catalytic approach using iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been developed for the symmetrical etherification (homo-etherification) of benzylic alcohols. This reaction, conducted in propylene (B89431) carbonate as a green and recyclable solvent, produces symmetrical ethers in good to excellent yields. organic-chemistry.orgnih.gov
For the synthesis of more complex, unsymmetrical ethers, a system using iron(II) chloride tetrahydrate (FeCl₂·4H₂O) with a pyridine (B92270) bis-thiazoline ligand has been established. This method allows for the selective cross-etherification of two different benzylic alcohols, affording unsymmetrical ethers with high selectivity and yields ranging from 52% to 89%. organic-chemistry.orgnih.gov These iron-catalyzed methods represent an eco-friendly advancement, as they proceed efficiently and generate only water as a stoichiometric byproduct. nih.gov
Table 2: Iron-Catalyzed Etherification of Substituted Benzylic Alcohols
| Entry | Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) |
| 1 | FeCl₃·6H₂O (5 mol%) | Symmetrical | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl alcohol | 91 |
| 2 | FeCl₃·6H₂O (5 mol%) | Symmetrical | 2-Methylbenzyl alcohol | 2-Methylbenzyl alcohol | 82 |
| 3 | FeCl₂·4H₂O (10 mol%) / Ligand | Unsymmetrical | Benzyl alcohol | 4-Methoxybenzyl alcohol | 85 |
| 4 | FeCl₂·4H₂O (10 mol%) / Ligand | Unsymmetrical | Benzyl alcohol | 1-Phenylethanol | 78 |
Data compiled from research on eco-friendly iron-catalyzed etherification, showing representative yields. organic-chemistry.orgnih.gov
A novel strategy for the net reductive etherification of alcohols involves the interception of oxocarbenium ions. Current time information in Bangalore, IN. In this method, a benzylic alcohol reacts with an aldehyde in the presence of an acid and a phosphine (B1218219). This process is proposed to involve the formation of a transient oxocarbenium ion, which is then "intercepted" by the phosphine acting as a sacrificial nucleophile. rsc.orgnih.gov This capture outcompetes the typical acetal (B89532) formation. rsc.orgCurrent time information in Bangalore, IN.
The resulting α-(alkoxyalkyl)phosphonium salt is a stable intermediate that can be isolated or, more conveniently, hydrolyzed in a one-pot process to release the desired ether product. Current time information in Bangalore, IN.nih.gov This transformation achieves a net reductive etherification without the need for traditional hydride or hydrogen-based reducing agents, offering excellent functional group tolerance and representing a significant advance in ether synthesis. rsc.orgCurrent time information in Bangalore, IN.
The stabilized benzylic carbocation generated from this compound can be trapped by carbon-based nucleophiles, such as electron-rich aromatic compounds, in a classic Friedel-Crafts alkylation reaction. This reaction is a powerful tool for forming carbon-carbon bonds and provides a direct route to substituted diaryl- and triarylmethanes, which are important structural motifs in dyes, molecular probes, and materials science. rsc.orgrsc.org
The reaction can be catalyzed by various acids. For instance, benzylic alcohols react with arenes like 1,2,4-trimethoxybenzene (B152335) in the presence of trifluoromethanesulfonic acid to afford unsymmetrically substituted diaryl- and triarylmethanes. nih.gov Similarly, the Lewis acid B(C₆F₅)₃ effectively catalyzes the arylation of benzylic alcohols with electron-rich arenes to construct triarylmethanes in high yields. rsc.orgrsc.org Other methods include the use of iron catalysts or activation of the benzylic alcohol with reagents like XtalFluor-E, which promotes C-OH bond ionization and subsequent Sₙ1 reaction with the arene nucleophile. nih.govnih.govrsc.org The process typically involves two successive Friedel-Crafts alkylations of the arene by the benzylic carbocation to form the final triarylmethane structure.
The presence of both a benzylic alcohol and a methoxy (B1213986) group on the same aromatic ring in this compound creates the potential for intramolecular cyclization reactions. While specific studies detailing the cyclization of this compound are not prominent in the literature, the reactivity of analogous structures provides insight into plausible transformations.
For benzylic alcohols with strongly electron-donating groups, such as the two methoxy groups in veratrole alcohol, acid-catalyzed conditions can induce a cyclooligomerization. This process involves the formation of a benzylic carbocation which then acts as an electrophile, attacking another molecule of the alcohol in a Friedel-Crafts-type reaction. This can repeat to form a cyclic trimer, such as cyclotriveratrylene. acgpubs.org Given the electron-rich nature of the this compound ring system, a similar acid-catalyzed self-condensation to form a cyclotrimer is a feasible pathway. Other potential intramolecular reactions for related systems, such as 2-vinylbenzyl alcohols, include copper-catalyzed carboetherification to form phthalan (B41614) structures. nih.gov These examples highlight the potential of the benzylic alcohol moiety to direct ring-forming reactions, leading to more complex polycyclic architectures.
Direct Catalytic Etherification and Thioetherification
Oxidation Reactions and Mechanistic Investigations
The primary alcohol group in this compound is a key site for oxidation, leading to the formation of valuable aromatic aldehydes and carboxylic acids. The efficiency and selectivity of these transformations are highly dependent on the chosen oxidant and catalytic system.
The selective oxidation of benzylic alcohols, such as this compound, to aldehydes is a fundamental transformation in organic synthesis. Over-oxidation to the corresponding carboxylic acid can be a competing reaction. Various catalytic systems have been developed to control the outcome of this reaction. For instance, chromium-based reagents like pyrazinium dichromate (PzDC) in the presence of an acid catalyst can effectively oxidize benzyl alcohols to aldehydes. asianpubs.org The reaction mechanism is proposed to involve the formation of a chromate (B82759) ester intermediate, followed by a hydride ion transfer. asianpubs.org The rate of this oxidation is influenced by the electronic nature of the substituents on the aromatic ring.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically lead to the formation of the carboxylic acid, in this case, 5-Ethyl-2-methoxybenzoic acid. libretexts.org This reaction proceeds via oxidation of the benzylic carbon and is robust for many alkyl-substituted aromatic compounds. libretexts.org
Modern approaches often utilize milder and more environmentally benign reagents. N-heterocycle-stabilized iodanes, activated by chloride additives, have been shown to be effective for the mild oxidation of benzylic alcohols to aldehydes and ketones without significant over-oxidation. beilstein-journals.org
A summary of expected oxidation products from this compound is presented in the table below.
| Starting Material | Oxidizing Agent/Catalyst | Major Product |
| This compound | Pyrazinium dichromate (PzDC) | 5-Ethyl-2-methoxybenzaldehyde |
| This compound | Potassium permanganate (KMnO₄) | 5-Ethyl-2-methoxybenzoic acid |
| This compound | N-heterocycle-stabilized iodane/Cl⁻ | 5-Ethyl-2-methoxybenzaldehyde |
Layered double hydroxides (LDHs) have emerged as promising heterogeneous catalysts for the oxidation of alcohols due to their structural tunability, ease of preparation, and recyclability. nih.govrsc.orgrsc.org These materials can be designed to incorporate various metal cations in their layers, which act as the catalytic active sites.
In the context of benzylic alcohol oxidation, LDH catalysts have been shown to effectively convert these substrates into their corresponding carbonyl compounds. rsc.org The reaction is typically carried out in the presence of an oxidant, such as molecular oxygen. The mechanism is believed to involve the activation of the alcohol on the metal sites of the LDH surface.
The efficiency of LDH catalysts can be influenced by the choice of metal cations within the layers and the reaction conditions, including the solvent. For example, some studies have noted a decrease in catalytic activity in polar solvents, which is attributed to the competitive coordination of the solvent to the active sites, thereby hindering reactant binding. nih.gov
Carbon-Hydrogen (C-H) Functionalization of Aromatic and Aliphatic Positions
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. For a molecule like this compound, both the aromatic C-H bonds and the aliphatic C-H bonds of the ethyl group are potential targets for such transformations.
The functionalization of unactivated C(sp³)–H bonds is a significant challenge in catalysis. The hydroxyl group, being a common functional group, is an attractive directing group for such transformations. However, the weak coordination of alcohols to transition metal catalysts like palladium has been a major hurdle. nih.govnih.govresearchgate.net
Recent breakthroughs have demonstrated that the distal C(sp³)–H arylation of free alcohols is possible through rational ligand design. nih.govnih.gov This approach allows for the functionalization of a C-H bond that is several atoms away from the directing alcohol group. In the case of this compound, this would correspond to the arylation of the methyl group of the ethyl substituent.
The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297), in combination with a specially designed ligand and an aryl iodide as the coupling partner. nih.gov The success of this reaction is highly dependent on the ligand's ability to promote the coordination of the alcohol to the palladium center.
The key to successful alcohol-directed C-H activation lies in the design of the ligand. The challenges of weak coordination and conformational flexibility of the alcohol substrate must be overcome. nih.govresearchgate.netchemrxiv.org The design principles for effective ligands often incorporate the following features:
Hydrogen-Bond Acceptors: The inclusion of a hydrogen-bond accepting moiety in the ligand can stabilize the coordination of the alcohol's hydroxyl group to the metal center through a secondary interaction. nih.govnih.gov This helps to rigidify the substrate-catalyst complex and bring the target C-H bond into proximity for activation.
Charge Balance: The use of bis-anionic ligands can create a more favorable electronic environment for the coordination of the neutral alcohol molecule to the palladium(II) catalyst. nih.gov
These design principles have led to the development of ligands that can enable the previously challenging δ-C(sp³)–H arylation of free alcohols. nih.govnih.gov While specific studies on this compound may be limited, the general principles suggest its potential as a substrate in such reactions.
A table summarizing the key components for this transformation is provided below.
| Component | Role | Example |
| Substrate | Contains the alcohol directing group and the target C-H bond | This compound |
| Catalyst | Facilitates the C-H activation and C-C bond formation | Palladium(II) acetate |
| Ligand | Enables coordination of the alcohol and directs the reaction | Ligand with H-bond acceptor |
| Coupling Partner | Provides the aryl group to be installed | Aryl iodides |
Rearrangement Reactions Involving Aromatic Alcohol and Ether Frameworks
The structural framework of this compound, containing both an alcohol and an ether on an aromatic ring, can be susceptible to various rearrangement reactions, often under acidic or thermal conditions. These reactions can lead to significant structural reorganization.
Some general types of rearrangements that molecules with similar functionalities can undergo include:
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of 1,2-diols to form ketones or aldehydes. libretexts.orgslideshare.net While this compound is not a 1,2-diol, related structures could be synthesized that might undergo this transformation.
Baeyer-Villiger Oxidation/Rearrangement: This reaction involves the oxidation of a ketone to an ester. If this compound were first oxidized to a ketone, a subsequent Baeyer-Villiger reaction could be envisioned. slideshare.netwiley-vch.de
Wolff Rearrangement: This reaction is a key step in the Arndt-Eistert synthesis and involves the conversion of an α-diazoketone into a ketene. This can be a method for ring expansion. libretexts.org
Claisen Rearrangement: This is a powerful carbon-carbon bond-forming reaction that involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. slideshare.net While the methoxy group in this compound is not an allyl ether, derivatives could be prepared that would undergo this reaction.
The specific rearrangement pathways available to this compound would depend on the reaction conditions and the presence of other reagents. The electronic effects of the ethyl and methoxy groups would also play a crucial role in directing the outcome of any potential rearrangement.
Coupling Reactions and Oligomerization
The benzylic position of this compound is primed for coupling reactions, allowing for the construction of larger, more complex molecular architectures such as diaryl- and triarylmethanes.
Diaryl- and triarylmethanes are core structures in various dyes, materials, and pharmaceutical agents. researchgate.net The synthesis of these motifs can be achieved through the coupling of benzylic precursors. The direct self-condensation of alcohols, such as bio-alcohols, can be achieved using iridium catalysts, demonstrating a viable pathway for homo-coupling. rsc.org
Cross-coupling reactions offer a more versatile approach. Modern methods often involve converting the benzylic alcohol into a more reactive species. For example, palladium-catalyzed cross-coupling of benzylic carbonates with arylboronic acids provides an effective route to diarylmethanes. organic-chemistry.org Nickel catalysis has been successfully used for the cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids, a reaction that exhibits broad functional group tolerance. organic-chemistry.org These catalytic systems highlight the potential for this compound, after suitable activation of its hydroxyl group, to be coupled with a variety of aryl partners.
Triarylmethanes can also be synthesized via intramolecular pathways; for instance, a Truce–Smiles rearrangement of 2-benzyl benzanilides leads to triarylmethanes in an operationally simple manner. researchgate.net
Table 2: Selected Catalytic Methods for Diaryl- and Triarylmethane Synthesis from Benzylic Precursors
| Reaction Type | Catalyst System | Benzylic Precursor | Coupling Partner | Product | Reference(s) |
| Cross-Coupling | Pd nanoparticles | Benzylic Halides | Aryltrialkoxysilanes | Diarylalkanes | organic-chemistry.org |
| Cross-Coupling | [Pd(η³-C₃H₅)Cl]₂ / dpppe | Benzylic Carbonates | Arylboronic Acids | Diarylalkanes | organic-chemistry.org |
| Cross-Coupling | Nickel / Bidentate Phosphine | Benzylic Chlorides | Arylmagnesium Halides | Diarylalkanes | organic-chemistry.org |
| Self-Condensation | Iridium-based heterogeneous catalyst | Bio-alcohols (e.g., ethanol) | Self | Higher Alcohols | rsc.org |
| Intramolecular Rearrangement | Base-mediated | 2-Benzyl Benzanilides | N/A | Triarylmethanes | researchgate.net |
The electrophilic character of benzyl alcohols can be harnessed in acid- or metal-catalyzed condensation reactions with electron-rich nucleophiles like indoles and pyrroles. The C3-position of indoles is particularly nucleophilic and readily undergoes alkylation.
Several catalytic systems have been developed for the C3-benzylation of indoles using benzyl alcohols. An efficient, one-pot reaction has been demonstrated using heterogeneous manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles as the catalyst under solvent-free conditions. researchgate.net Manganese-based catalysts have also been shown to promote the reaction, where the catalyst facilitates the initial dehydrogenation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the indole (B1671886). rsc.org A palladium-catalyzed domino reaction in water enables the C-H activation of indole-carboxylic acids and their subsequent reaction with benzyl alcohols to form bis(indolyl)methanes. mdpi.com
The synthesis of substituted pyrroles can be achieved via the acceptorless dehydrogenative condensation of secondary alcohols with 1,2-amino alcohols, mediated by a nanometer-sized iridium particle catalyst. rsc.org This sustainable method generates hydrogen and water as the only byproducts. rsc.org Lewis acid-catalyzed reactions, such as the Sc(OTf)₃-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols, showcase the utility of benzylic-type alcohols as synthons for constructing more complex fused heterocyclic systems. nih.gov These examples underscore the capability of this compound to act as an electrophilic partner in reactions with various heterocyclic nucleophiles to generate valuable substituted products.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition, and the fragmentation patterns can offer valuable structural clues.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy. This allows for the unambiguous determination of the elemental formula of (5-Ethyl-2-methoxyphenyl)methanol, which is C₁₀H₁₄O₂. The calculated exact mass for this formula is 166.0994 g/mol . HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a critical piece of evidence for structural confirmation. The ability to distinguish between isomers with identical fragmentation pathways in some cases is a key advantage of this technique. youtube.com
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed information about the molecule's structure and connectivity.
For this compound, several characteristic fragmentation pathways would be expected:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 149.
Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to a fragment at m/z 135.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the benzylic C-C bond could result in the loss of formaldehyde, giving a fragment at m/z 136.
Benzylic cleavage: The most common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, which would form a stable benzylic cation. rsc.orglibretexts.orglibretexts.org
Loss of an ethyl radical (•CH₂CH₃): This would produce a fragment at m/z 137.
A representative table of expected major fragment ions is provided below.
| Fragment Ion | Proposed Structure | m/z (predicted) |
| [M - •OH]⁺ | C₁₀H₁₃O⁺ | 149 |
| [M - •CH₂CH₃]⁺ | C₈H₉O₂⁺ | 137 |
| [M - •OCH₃]⁺ | C₉H₁₁O⁺ | 135 |
| [M - CH₂O]⁺• | C₉H₁₂O⁺• | 136 |
| [M - C₂H₅, CO]⁺ | C₇H₈⁺• | 108 |
This table is populated with predicted values based on fragmentation patterns of analogous compounds.
Application of Soft Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))
Soft ionization techniques in mass spectrometry are indispensable for determining the molecular weight of thermally labile molecules like this compound. These methods ionize the analyte with minimal fragmentation, preserving the molecular ion.
Electrospray Ionization (ESI): In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound (molar mass: 166.22 g/mol ), ESI-MS in positive ion mode would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 167.23. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ (m/z 189.21) or potassium [M+K]⁺ (m/z 205.31) may also be observed.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for analyzing molecules in a solid matrix. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix desorbs, carrying the analyte into the gas phase and facilitating its ionization. Similar to ESI, MALDI-MS of this compound would be expected to produce a strong signal for the molecular ion, aiding in the confirmation of its molecular weight.
In the broader context of benzyl alcohols, mass spectrometry is also used to identify fragmentation patterns. For instance, benzyl alcohol itself shows a molecular ion at m/z 108, with common fragments at m/z 91 (loss of OH) and m/z 77 (loss of CH₂OH). ucalgary.ca Derivatization techniques can be employed to enhance the detection and identification of benzyl alcohols in complex matrices. nih.govnih.gov
Table 1: Predicted m/z Values for this compound in Soft Ionization Mass Spectrometry
| Ion Species | Predicted m/z |
| [M+H]⁺ | 167.23 |
| [M+Na]⁺ | 189.21 |
| [M+K]⁺ | 205.31 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. jove.com The broadening of this peak is indicative of hydrogen bonding. The C-O stretching vibrations are also prominent. The aryl-O-CH₃ ether linkage is expected to show a strong, sharp band around 1240-1260 cm⁻¹ (asymmetric stretching) and a medium band near 1020-1040 cm⁻¹ (symmetric stretching). The C-O stretching of the primary alcohol (Ar-CH₂-OH) would appear as a strong band in the 1050-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene (B1212753) groups appears in the 2850-3000 cm⁻¹ range.
Table 2: Key IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |
| Methoxy (-OCH₃) | C-O Stretch (asymmetric) | 1240-1260 |
| Methoxy (-OCH₃) | C-O Stretch (symmetric) | 1020-1040 |
| Primary Alcohol | C-O Stretch | 1000-1050 |
| Aromatic Ring | C-H Stretch | >3000 |
| Ethyl/Methylene | C-H Stretch | 2850-3000 |
The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. acs.org In a dilute solution with a non-polar solvent, a sharp "free" O-H stretching band might be observed around 3600-3650 cm⁻¹. jove.comcdnsciencepub.com However, in the condensed phase (liquid or solid), extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules causes the O-H band to broaden and shift to a lower frequency (red-shift), typically in the 3400-3200 cm⁻¹ range. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. acs.org Studies on benzyl alcohol and related compounds have shown that both intramolecular (between the OH group and the π-electrons of the benzene (B151609) ring) and intermolecular hydrogen bonds can influence the vibrational spectra. cdnsciencepub.comrsc.orgrsc.org The formation of these hydrogen-bonded networks significantly impacts the physical properties of the compound.
X-ray Diffraction (XRD) Studies for Solid-State Molecular and Supramolecular Structures
Table 3: Hypothetical Crystallographic Parameters for this compound based on Analogs
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Interactions | O-H···O hydrogen bonds, C-H···π interactions |
| Supramolecular Motif | Chains or sheets |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of moderately polar compounds like this compound. A reversed-phase HPLC method would be most suitable.
In a typical setup, a C18 (octadecylsilane) column would be used as the stationary phase, which is non-polar. sielc.com The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). By running a gradient, where the proportion of the organic solvent is gradually increased, compounds are eluted based on their polarity. This compound, being moderately polar, would have a characteristic retention time under specific conditions. A UV detector, set to a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm or ~270 nm), would be used for detection. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, the collected fractions corresponding to the main peak can be isolated to obtain the pure compound. sielc.com
Table 4: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis allows for the separation of the compound from a mixture, followed by its ionization and fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of a molecule like this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the compound's structure, involving cleavages at the weakest bonds and the formation of stable carbocations.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Postulated Structure / Origin |
| [M]⁺ | 166 | Molecular Ion |
| [M-H]⁺ | 165 | Loss of a hydrogen atom |
| [M-OH]⁺ | 149 | Loss of the hydroxyl radical |
| [M-CH₂OH]⁺ | 135 | Cleavage of the C-C bond adjacent to the ring |
| [M-C₂H₅]⁺ | 137 | Loss of the ethyl radical |
| [C₇H₇O]⁺ | 107 | Tropylium-like ion from cleavage of the ethyl group and rearrangement |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment for benzyl compounds |
| [C₆H₅]⁺ | 77 | Phenyl cation |
This table is predictive and based on the fragmentation patterns of structurally similar molecules.
The retention time in the gas chromatograph is influenced by the compound's volatility and its interaction with the stationary phase of the GC column. For this compound, the presence of the polar hydroxyl group and the methoxy group will influence its elution characteristics.
Operando Spectroscopic Methods for Real-Time Reaction Monitoring and Intermediate Identification
Operando spectroscopy refers to the characterization of materials and molecules while a chemical reaction is in progress. This real-time analysis provides invaluable insights into reaction mechanisms, catalyst behavior, and the identification of transient intermediates that are often missed by conventional ex-situ techniques. For reactions involving this compound, techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful.
The application of operando spectroscopy allows researchers to observe changes in vibrational modes of molecules, providing direct evidence for the conversion of reactants, the formation of products, and the presence of short-lived intermediate species on a catalyst surface or in solution. epfl.chuu.nlresearchgate.net
For example, in the catalytic oxidation of this compound to the corresponding aldehyde, operando FTIR spectroscopy could be employed to monitor the reaction in real-time. epfl.chuu.nlresearchgate.net The disappearance of the characteristic O-H stretching vibration of the alcohol and the appearance of the C=O stretching vibration of the aldehyde would provide kinetic data on the reaction rate. Furthermore, the technique could identify the adsorption of intermediates on the catalyst surface, shedding light on the reaction pathway. epfl.ch
Similarly, operando Raman spectroscopy can be a powerful tool, especially for reactions in aqueous media or for studying catalyst structures under reaction conditions. ornl.govmdpi.comrsc.orgnih.gov It can provide complementary vibrational information to FTIR and is often less sensitive to water interference. In the context of a Grignard reaction involving the corresponding aldehyde of this compound, operando Raman could track the consumption of the carbonyl group and the formation of the new C-C bond. mdpi.combeilstein-journals.org
Table 2: Illustrative Data from a Hypothetical Operando FTIR Study of the Oxidation of this compound
| Time (min) | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Observation / Interpretation |
| 0 | ~3400 | O-H stretch (alcohol) | Strong absorbance, indicating the starting material. |
| 0 | ~1700 | C=O stretch (aldehyde) | No absorbance. |
| 10 | ~3400 | O-H stretch (alcohol) | Decreasing absorbance. |
| 10 | ~1700 | C=O stretch (aldehyde) | Increasing absorbance, indicating product formation. |
| 30 | ~3400 | O-H stretch (alcohol) | Weak absorbance. |
| 30 | ~1700 | C=O stretch (aldehyde) | Strong absorbance, indicating significant conversion. |
| Intermediate | Variable | Adsorbed species on catalyst | Potential identification of transient alkoxide or other intermediates. |
This table is for illustrative purposes to demonstrate the type of data obtained from an operando experiment.
The insights gained from operando spectroscopic studies are crucial for optimizing reaction conditions, improving catalyst design, and gaining a fundamental understanding of the chemical transformations of this compound.
Computational Chemistry and Mechanistic Studies of 5 Ethyl 2 Methoxyphenyl Methanol Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For (5-Ethyl-2-methoxyphenyl)methanol, DFT calculations are instrumental in understanding its reactivity.
DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and the characterization of transition state structures. For instance, in oxidation reactions, which are common for benzylic alcohols, DFT can help determine whether the mechanism proceeds through a direct hydrogen atom transfer, a proton-coupled electron transfer (PCET), or another pathway. acs.org
A proposed mechanism for the oxidation of a benzylic C-H bond to a benzylic alcohol can involve a PCET pathway, which can explain the selectivity for monooxygenation and prevent further oxidation to a ketone. acs.org While specific studies on this compound are not extensively documented in public literature, the principles derived from studies on similar benzylic alcohols are directly applicable. Computational models can pinpoint the geometry of the transition state, which is the highest energy point along the reaction coordinate, providing critical information about the bond-breaking and bond-forming processes. For example, in a hypothetical NHC-catalyzed reaction, DFT could be used to model the nucleophilic attack of the carbene on an imine, leading to a tetrahedral intermediate via a specific transition state. acs.org
By locating the reactants, transition states, and products on the potential energy surface, DFT calculations enable the construction of detailed reaction energy profiles. These profiles graphically represent the energy changes that occur throughout a chemical reaction. A key parameter derived from these profiles is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur.
Computational studies have shown that factors like the electronic properties of substituents on the aromatic ring and the nature of the catalyst can significantly influence the activation energy. ucf.edu For this compound, DFT could be employed to predict how the electron-donating methoxy (B1213986) group and the ethyl group affect the activation barriers for various transformations, such as etherification or oxidation. A generalized relationship can sometimes be established between the activation energy and the properties of the catalyst, such as the HOMO/LUMO energy gap. ucf.edu
Table 1: Hypothetical DFT-Calculated Energy Data for a Reaction Step (Note: This table is illustrative and based on general principles of DFT calculations for benzylic alcohol reactions.)
| Structure | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Initial state: this compound + Reagent |
| Transition State | +20.5 | Highest energy point, structure showing partial bond formation/breakage |
| Intermediate | +5.2 | A metastable species formed during the reaction |
| Products | -15.8 | Final state of the reaction step |
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of this compound and its reaction products. By calculating the magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions, when compared with experimental data, can help assign specific signals to the corresponding nuclei in the molecule. sigmaaldrich.compitt.edu Similarly, by calculating the vibrational frequencies, one can predict the Infrared (IR) spectrum. The calculated frequencies correspond to the various vibrational modes of the molecule, such as C-O stretching or O-H bending.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are estimations based on computational models and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.) illinois.educarlroth.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | 1.25 | 15.8 |
| Ethyl-CH₂ | 2.60 | 28.5 |
| Methoxy-CH₃ | 3.85 | 55.6 |
| Benzylic-CH₂ | 4.65 | 61.5 |
| Aromatic C-1 (C-OH) | - | 128.0 |
| Aromatic C-2 (C-OCH₃) | - | 157.0 |
| Aromatic C-3 | 6.90 | 110.5 |
| Aromatic C-4 | 7.15 | 129.0 |
| Aromatic C-5 (C-Ethyl) | - | 138.0 |
| Aromatic C-6 | 6.80 | 120.8 |
The NIST WebBook provides IR spectral data for the related compound 2-Methoxybenzyl alcohol, which can serve as a reference for interpreting the IR spectrum of this compound. nist.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations are particularly useful for conformational analysis and understanding the influence of the solvent.
The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-C bond connecting the hydroxymethyl group to the ring and the C-O bond of the methoxy group. MD simulations can explore the conformational space to identify the most stable conformers and the energy barriers between them. researchgate.net
Furthermore, MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. The interactions between this compound and the surrounding solvent molecules (e.g., through hydrogen bonding) can significantly influence its conformational preferences and reactivity. For example, a conformational analysis of a similar substituted 1,3-dioxane (B1201747) showed that the predominant conformer can change depending on the solvent. researchgate.net
Quantum Chemical Studies on Aromaticity, Electronic Structure, and Reactivity Descriptors
Quantum chemical calculations can quantify various properties of this compound that relate to its electronic structure and reactivity. Aromaticity indices can be calculated to confirm the aromatic nature of the benzene (B151609) ring.
More importantly, reactivity descriptors derived from conceptual DFT can predict the most likely sites for electrophilic or nucleophilic attack. These descriptors include the Fukui function, local softness, and the molecular electrostatic potential (MEP). The MEP map, for instance, visually indicates the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential) regions of the molecule.
For the related compound 5-Ethyl-2-methoxyphenol, the computed XLogP3 value, a measure of lipophilicity, is 1.7, indicating its preference for nonpolar environments. nih.gov Similar descriptors can be calculated for this compound to guide the choice of reaction conditions and solvents.
Computational Design and Screening of Catalysts and Reagents for Benzylic Alcohol Transformations
A significant application of computational chemistry is in the rational design and screening of new catalysts and reagents for specific transformations. rsc.org For reactions involving this compound, such as its conversion to other valuable chemicals, computational methods can accelerate the discovery of efficient catalysts. d-nb.infofindaphd.com
The process often involves building a library of virtual catalyst candidates and then using high-throughput computational screening to evaluate their potential performance. nih.govrsc.org This screening can be based on calculated descriptors that are known to correlate with catalytic activity, such as the energy of the highest occupied molecular orbital (HOMO) of a ligand or the stability of a catalytic intermediate. ucf.edu This data-driven approach, often enhanced by machine learning, can rapidly identify promising candidates for experimental validation, saving considerable time and resources. d-nb.info
For specific reactions like the protection of the alcohol group, computational studies can help in the design of novel reagents that operate under mild and neutral conditions, which is advantageous for complex molecules with multiple functional groups. sigmaaldrich.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the aromatic scaffold of (5-Ethyl-2-methoxyphenyl)methanol makes it a valuable intermediate in multi-step organic synthesis. The hydroxyl group provides a reactive handle for a multitude of transformations, while the methoxy (B1213986) and ethyl groups influence the electronic properties and steric environment of the benzene (B151609) ring, guiding the regioselectivity of further reactions.
The substituted phenyl scaffold is a common motif in a wide array of pharmacologically active compounds and natural products. The 2-methoxyphenyl group, in particular, is a structural component found in various biologically significant molecules. For instance, chromone (B188151) derivatives, such as 2-[2-(4-methoxyphenyl)ethyl] chromone, are recognized as important chemical markers in agarwood and possess potential pharmacological activities. mdpi.com The core structure of this compound provides a foundational framework for accessing analogues of such compounds.
Furthermore, the synthesis of furan-based natural products has been achieved using precursors with similar methoxyphenyl arrangements. researchgate.net The structural motif is also present in highly potent natural products like Resiniferatoxin, which contains a 4-hydroxy-3-methoxyphenylacetate moiety. wikipedia.org The inherent structure of this compound makes it an ideal starting point for the synthesis of complex derivatives, where the ethyl and methoxy groups can be retained or modified to tune the biological activity of the target molecule. The introduction of other functional groups, such as amino or fluoro substituents, onto this basic scaffold can lead to compounds like (5-Amino-2-methoxyphenyl)methanol or (5-Fluoro-2-methoxyphenyl)methanol, which are themselves intermediates in medicinal chemistry. sigmaaldrich.comclearsynth.com
Table 1: Examples of Biologically Relevant Scaffolds Related to this compound
| Scaffold Class | Example Compound/Moiety | Biological Relevance | Source(s) |
|---|---|---|---|
| Chromones | 2-[2-(4-methoxyphenyl)ethyl] chromone | Pharmacological activity, marker in agarwood | mdpi.com |
| Natural Products | Resiniferatoxin | Potent TRPV1 agonist | wikipedia.org |
| Furans | 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde | Natural product synthesis | researchgate.net |
Heterocyclic compounds, especially those containing nitrogen, are of paramount importance in pharmaceutical and materials chemistry. The indole (B1671886) nucleus is a privileged scaffold found in numerous alkaloids and synthetic drugs. rsc.org this compound serves as a practical precursor for the construction of substituted indole rings through established synthetic methodologies.
A prominent route to indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govresearchgate.net this compound can be readily oxidized to its corresponding aldehyde, (5-ethyl-2-methoxybenzaldehyde). This aldehyde can then be condensed with a suitable hydrazine (B178648) (e.g., phenylhydrazine) to form the requisite phenylhydrazone intermediate. The subsequent intramolecular cyclization, driven by a catalyst like polyphosphoric acid or zinc chloride, would yield a 4-ethyl-7-methoxyindole derivative. The methoxy group at the C-7 position of the indole ring is a feature of interest in the synthesis of various biologically active compounds. nih.gov The presence of the ethyl group at the C-4 position provides an additional point of structural diversity.
Contribution to the Synthesis of Advanced Functional Materials
The unique electronic and structural characteristics of this compound and its derivatives suggest potential applications in materials science, particularly in the creation of polymers and electronic materials.
The hydroxyl group of this compound provides a reactive site for incorporation into polymeric structures. Through condensation polymerization reactions with appropriate co-monomers (e.g., diacids, diisocyanates), it can be integrated into polyesters or polyurethanes. The aromatic ring imparts rigidity and thermal stability to the polymer backbone, while the ethyl and methoxy substituents can influence properties such as solubility, glass transition temperature, and morphology. While specific polymers based on this monomer are not widely reported, its structure is analogous to other phenolic compounds used in the synthesis of specialty polymers.
Aromatic compounds with electron-donating groups, such as the methoxy group in this compound, are fundamental components of organic electronic materials. bldpharm.com These materials are utilized in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The methoxy group increases the electron density of the benzene ring, lowering its oxidation potential and influencing the energy levels of the highest occupied molecular orbital (HOMO). While this specific molecule may act as a terminal or side-chain unit, its derivatives, particularly those capable of polymerization or forming extended π-conjugated systems, could be valuable in the design of new organic semiconductors. bldpharm.com
Strategies for Diversity-Oriented Synthesis Utilizing this compound Scaffolds
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. rsc.orgcam.ac.uk The goal of DOS is to efficiently explore chemical space by creating libraries of compounds with significant variation in their underlying scaffolds, stereochemistry, and functional group appendages. mdpi.comnih.gov
This compound is an excellent starting scaffold for a DOS campaign due to its multiple, chemically distinct functionalization points. A synthetic strategy can be devised to systematically and combinatorially modify each part of the molecule.
Table 2: Potential Reactions for Diversity-Oriented Synthesis from this compound
| Molecular Region | Reaction Type | Potential Reagents/Conditions | Resulting Functionality |
|---|---|---|---|
| Benzylic Alcohol | Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid |
| Nucleophilic Substitution | PBr₃, SOCl₂ then Nu⁻ | Halides, Ethers, Amines, Thiols | |
| Etherification | NaH, R-X | Ethers | |
| Esterification | Acyl chloride, Carboxylic acid | Esters | |
| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂, FeBr₃ | Nitration, Halogenation |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ketones | |
| Metalation-Coupling | n-BuLi then E⁺; Suzuki, Sonogashira | Aryl/Alkyl/Alkynyl substitution | |
| Methoxy Group | Ether Cleavage | BBr₃, HBr | Phenol (B47542) |
| Ethyl Group | Benzylic Oxidation/Halogenation | KMnO₄; NBS | Carboxylic Acid, Benzylic Halide |
By applying a sequence of these reactions, a single starting material can give rise to a vast library of analogues. For example, the initial oxidation of the alcohol to an aldehyde opens up access to imines, oximes, and products of Wittig or aldol (B89426) reactions. Subsequent electrophilic substitution on the aromatic ring at positions activated by the methoxy and ethyl groups can introduce further diversity. This multi-directional approach, starting from a common core, is a hallmark of efficient diversity-oriented synthesis. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations
Future research will heavily concentrate on creating advanced catalytic systems that enable highly selective and environmentally benign transformations of (5-Ethyl-2-methoxyphenyl)methanol. The emphasis is on moving away from stoichiometric reagents and harsh conditions towards catalytic processes that offer high atom economy and functional group tolerance. rsc.org
Key areas of development include:
Earth-Abundant Metal Catalysis: While precious metals like palladium have been instrumental, the focus is shifting to catalysts based on abundant and less toxic metals such as iron, copper, and cobalt. researchgate.net For instance, copper(I)-catalyzed systems have shown promise for the oxidation of benzylic alcohols to their corresponding carbonyl compounds. researchgate.net Similarly, cobalt-nanoparticle catalysts are being developed for N-alkylation reactions using benzylic alcohols. rsc.org
Photoredox and Electrocatalysis: Light- and electricity-driven reactions represent a sustainable frontier. Visible-light photoredox catalysis can enable decarboxylative hydroxylation and other novel transformations under mild conditions. organic-chemistry.org Electrochemical methods are also being explored for catalyst-free C-H hydroxylation of arenes in flow systems. rsc.org
Solvent-Free and Mild Condition Oxidations: The selective oxidation of the benzylic alcohol group in this compound to an aldehyde is a crucial transformation. Future catalysts, such as palladium nanoparticles on supports like aluminum oxy-hydroxide (Pd/AlO(OH)) or ceria nanorods, are being designed to operate under solvent-free conditions with molecular oxygen as the ultimate green oxidant. nih.govmdpi.com Such systems prevent over-oxidation to the carboxylic acid, a common challenge. nih.gov
Table 1: Comparison of Catalytic Systems for Benzylic Alcohol Oxidation
| Catalyst System | Oxidant | Key Advantages | Relevant Findings |
|---|---|---|---|
| Cu(I) Chloride / N-Hydroxyindole | Aerobic O₂ | High chemoselectivity for benzylic and allylic alcohols. researchgate.net | Enables sequential one-pot synthesis of other functional groups. researchgate.net |
| Pd/AlO(OH) Nanoparticles | O₂ (solvent-free) | High yields, prevents over-oxidation to carboxylic acid, reusable catalyst. nih.gov | Effective under ultrasonic conditions, environmentally friendly. nih.gov |
| PdOₓ/CeO₂-NR | Aerobic O₂ (solvent-free) | Good conversion and high selectivity; reactivity enhanced by electron-donating groups. mdpi.com | Forms a stable and recyclable Pd(0)/PdOₓ redox couple during reaction. mdpi.com |
| Mn(OAc)₃ / cat. DDQ | DDQ (catalytic) | High chemoselectivity for electron-rich benzylic and allylic alcohols. nih.gov | Operationally simple with short reaction times. nih.gov |
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated platforms offers a paradigm shift from traditional batch processing. researchgate.net For the synthesis and derivatization of this compound, this approach promises enhanced safety, scalability, and efficiency.
Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly reactive intermediates or exothermic reactions. rsc.orgresearchgate.net
Automated Optimization: When combined with real-time analysis and feedback algorithms, automated flow systems can rapidly screen conditions to find optimal yields and minimize byproducts, accelerating research and development. researchgate.net
Access to Novel Reactivity: Flow chemistry enables the use of reaction conditions that are often inaccessible or unsafe in batch mode, such as high temperatures and pressures. rsc.org This can lead to the discovery of new reactivity, for instance, in thermal rearrangements or the use of highly reactive species like diazo alkanes for subsequent coupling reactions. rsc.org A reported flow process for generating benzylic sodium organometallics highlights how this technology can be used to create reactive intermediates for subsequent functionalization. uni-muenchen.denih.gov
Exploration of Bio-Inspired Transformations and Enzymatic Synthesis for Benzylic Alcohol Derivatives
Nature's catalysts—enzymes—offer unparalleled selectivity under mild, aqueous conditions. Future research will increasingly focus on harnessing enzymes for the synthesis and modification of this compound and its derivatives.
Enantioselective Synthesis: Enzymes like ketoreductases and lipases can be used for the highly enantioselective synthesis of chiral alcohols or their esters. Dynamic kinetic resolution (DKR), combining enzymatic acylation with in-situ racemization using a metal catalyst, can provide enantiopure products in high yields. organic-chemistry.org
Chemoenzymatic Strategies: A powerful emerging trend is the combination of chemical catalysis with biocatalysis. For example, a single-flask process combining photoredox catalysis for C-H bond activation with enzymatic reduction can afford enantiomerically enriched benzylic alcohols. nih.gov This chemoenzymatic approach allows for direct and selective C-H hydroxylation, a highly desirable transformation. nih.gov
Esterification and Functionalization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective for the enzymatic synthesis of acetate (B1210297) esters from benzylic alcohols via transesterification. mdpi.com This method can be applied to create derivatives of this compound with potentially interesting fragrance or biological properties. mdpi.com
Advanced Computational Modeling for Predictive Synthesis and Reactivity in Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational modeling can accelerate the discovery of new reactions and the optimization of catalytic systems.
Mechanism Elucidation: DFT calculations can provide detailed insights into reaction pathways, transition states, and the roles of catalysts and ligands. nih.gov For example, computational studies have been used to understand the stereochemical outcome of Pd/Cu co-catalyzed benzylic substitution reactions by analyzing the key η³-oxybenzyl-Pd intermediate. nih.govnih.gov
Predictive Catalysis: By modeling the interaction between a substrate like this compound and a proposed catalyst, researchers can predict reactivity and selectivity. This predictive power helps in the rational design of new catalysts for specific transformations, reducing the need for extensive empirical screening. nih.gov
Understanding Reactivity: Computational models can explain observed reactivity patterns, such as why certain C-H bonds are more susceptible to oxidation. nih.gov Studies have investigated the mechanism of selective mono-oxidation of benzylic C-H bonds, suggesting a proton-coupled electron transfer (PCET) pathway could be responsible for the high selectivity, a finding that can guide future synthetic efforts. nih.govacs.org
Discovery of Undiscovered Reactivity Modes and Novel Bond-Forming Reactions for Benzylic Alcohols
A key future direction is to move beyond the classical transformations of the alcohol group and explore novel reactivity at other positions of the this compound molecule, guided by its inherent electronic and steric properties.
C–H Bond Functionalization: Direct functionalization of otherwise inert C–H bonds is a primary goal of modern organic synthesis. nih.gov Methods for the selective oxidation of benzylic C–H bonds to alcohols without requiring pre-functionalization are highly sought after. nih.govacs.org For this compound, this could involve selective oxidation at the ethyl group's benzylic position.
Decarboxylative Coupling and Hydroxylation: Novel strategies that use carboxylic acids as starting materials are emerging. A silver-catalyzed decarboxylative hydroxylation method allows for the synthesis of benzylic alcohols from readily available carboxylic acids. acs.org
Radical-Mediated Reactions: Radical chemistry offers unique bond-forming opportunities. A recently developed radical condensation reaction couples benzylic alcohols with acetamides to form 3-arylpropanamides, a transformation not achievable through traditional ionic pathways. dtu.dk Another approach uses a nickel-catalyzed dynamic kinetic cross-coupling to directly arylate benzylic alcohols with aryl electrophiles. acs.org
Table 2: Emerging Bond-Forming Reactions for Benzylic Alcohols
| Reaction Type | Key Reagents/Catalysts | Transformation | Significance |
|---|---|---|---|
| Selective C–H Mono-oxidation | Bis(methanesulfonyl) peroxide nih.govacs.org | R-CH₂-Ar → R-CH(OH)-Ar | Direct conversion of benzylic C-H to alcohol with high functional group tolerance. nih.govacs.org |
| Decarboxylative Hydroxylation | Ag(I) catalyst, CAN oxidant acs.org | R-COOH → R-OH | Synthesizes benzylic alcohols from carboxylic acids via a benzylic nitrate (B79036) intermediate. acs.org |
| Radical Condensation | KOtBu mediator dtu.dk | Benzylic Alcohol + Acetamide → 3-Arylpropanamide | Forms a C-C bond via a novel radical pathway. dtu.dk |
| Dynamic Kinetic Arylation | Ni-catalyst acs.org | Benzylic Alcohol + Ar-X → Benzylic Aryl Methane | Directly couples alcohols with aryl electrophiles, tolerating numerous functional groups. acs.org |
Multi-Disciplinary Approaches to Expand the Synthetic Utility of this compound
The full potential of this compound will be realized through collaborative, multi-disciplinary research that connects its synthesis to applications in materials science, pharmacology, and agrochemistry.
Materials Science: The aromatic ring and hydroxyl group make it a candidate for incorporation into polymers or functional materials. Research could explore its use as a monomer for bio-based polyesters or as a precursor for novel resins and coatings.
Medicinal Chemistry: Substituted benzylic alcohols are common structural motifs in pharmaceuticals. Interdisciplinary efforts involving chemists and biologists could screen derivatives of this compound for biological activity, potentially leading to new therapeutic agents.
Agrochemicals: Similar to medicinal chemistry, the compound could serve as a scaffold for new pesticides or herbicides. Collaboration between synthetic chemists and agricultural scientists would be essential to design and test new derivatives for efficacy and environmental safety. The development of synthetic methods that are useful for drug and agrochemical discovery highlights this trend. nih.govacs.org
Q & A
Q. What are the common synthetic routes for (5-Ethyl-2-methoxyphenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves catalytic hydrogenation of a nitro precursor or reduction of a carbonyl intermediate. For example:
- Catalytic Hydrogenation: Reduction of (5-Ethyl-2-methoxybenzaldehyde) using H₂ gas and palladium on carbon (Pd/C) in ethanol at 60–80°C under 3–5 bar pressure. Yields range from 70–85% depending on catalyst loading and reaction time .
- Borohydride Reduction: Sodium borohydride (NaBH₄) in methanol at 0–5°C can selectively reduce aldehydes to alcohols, achieving ~90% purity after recrystallization .
- Critical Factors: Solvent polarity (methanol vs. ethanol), temperature control (to avoid over-reduction), and catalyst activity (Pd/C vs. Raney Ni) significantly impact byproduct formation and yield .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) identifies methoxy (δ 3.8–3.9 ppm), ethyl (δ 1.2–1.4 ppm), and hydroxymethyl (δ 4.5–4.7 ppm) groups. ¹³C NMR confirms quaternary carbons in the aromatic ring .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and spatial arrangement, critical for verifying stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 181.1234 (calculated for C₁₀H₁₄O₂) .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous IR peaks) require:
- Cross-Validation: Compare data with computational predictions (DFT calculations for NMR chemical shifts) .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to isolate signal interference .
- Crystallographic Confirmation: Resolve ambiguities by growing single crystals and refining structures via SHELXL .
Q. What strategies can optimize the regioselective synthesis of this compound to minimize byproducts?
- Methodological Answer:
- Catalyst Tuning: Use PtO₂ instead of Pd/C to suppress over-reduction of the methoxy group .
- Solvent Engineering: Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing transition states .
- Temperature Gradients: Stepwise heating (25°C → 60°C) during hydrogenation reduces competing pathways .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves (tested to EN 374), chemical goggles, and lab coats .
- Ventilation: Use fume hoods to limit inhalation exposure (TLV: 50 ppm) .
- Waste Management: Neutralize acidic/basic byproducts before disposal and segregate organic waste .
Emerging Applications and Future Directions
Q. What are the emerging applications of this compound in pharmaceutical intermediate synthesis?
- Methodological Answer:
- Antimicrobial Agents: Derivatives show activity against Staphylococcus aureus (MIC: 8 µg/mL) via disruption of cell membrane integrity .
- Enzyme Inhibitors: The hydroxymethyl group participates in hydrogen bonding with protease active sites (e.g., HIV-1 protease) .
- Bioconjugation: Functionalization via Mitsunobu reactions enables attachment to drug delivery carriers .
Q. How can computational methods enhance the study of this compound’s reactivity?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
- Density Functional Theory (DFT): Predict redox potentials and regioselectivity in electrophilic substitutions .
- Docking Studies: Model interactions with biological targets (e.g., kinases) to guide SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
